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Introduction
Perftoran, a perfluorocarbon (PFC) emulsion, emerged from Soviet-era research as a

promising oxygen-carrying blood substitute. Initially developed for military and critical care

medicine, its unique physicochemical properties and clinical performance have made it a

subject of scientific interest for decades. This technical guide provides a comprehensive

overview of the history, development, and scientific underpinnings of Perftoran, with a focus on

its chemical composition, physical properties, and the experimental evidence that has defined

its trajectory.

A Historical Overview: From "Blue Blood" to a
Clinically Applied Blood Substitute
The quest for a universal blood substitute has been a long-standing goal in medicine, driven by

the challenges of blood banking, transfusion-transmitted diseases, and the need for a readily

available oxygen carrier in emergency situations. Perfluorocarbons, synthetic compounds with

a high capacity for dissolving respiratory gases, were identified as potential candidates in the

mid-20th century.

The development of Perftoran, colloquially known as "Blue Blood" due to its bluish tint, was a

significant milestone in this field. The pioneering work on this emulsion was conducted in the
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Soviet Union, led by Professor Felix F. Beloyartsev at the Institute of Biophysics of the USSR

Academy of Sciences. The research culminated in the first clinical application of Perftoran in

the 1980s.

Key Milestones in the Development of Perftoran:

Late 1970s - Early 1980s: Intensive research and development of a stable and biocompatible

PFC emulsion in the USSR.

1984: First reported clinical use of Perftoran.

1996: Official registration and approval for clinical use in Russia.

Post-1996: Widespread clinical use in Russia and several other countries for various

indications, including massive blood loss, ischemia, and cardioplegia.

2005-2010: Approved for clinical use in Mexico.

Present: Marketed in some countries and continues to be a subject of research for new

therapeutic applications. It has been rebranded as Vidaphor for marketing in North America.

Composition and Physicochemical Properties
Perftoran is a 10% volume/volume submicron emulsion of perfluorocarbons in a water-based

medium. Its composition is meticulously designed to ensure stability, biocompatibility, and

efficient oxygen transport.

Table 1: Chemical Composition of Perftoran
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Component Concentration Function

Perfluorodecalin (C10F18) ~6.5% (w/v)
Primary oxygen-carrying

component

Perfluoro-N-(4-

methylcyclohexyl)piperidine

(C12F23N)

~3.2% (w/v)

Secondary oxygen-carrying

component, enhances

emulsion stability

Proxanol P-268 ~4.0% (w/v)
Non-ionic surfactant,

emulsifying agent

Sodium Chloride 0.9% (w/v) Provides isotonicity

Potassium Chloride q.s. Electrolyte balance

Calcium Chloride q.s. Electrolyte balance

Magnesium Chloride q.s. Electrolyte balance

Sodium Bicarbonate q.s. pH buffer

Water for Injection q.s. to 100% Vehicle

Table 2: Physicochemical Properties of Perftoran Emulsion
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Property Value Significance

Oxygen Carrying Capacity
6-7 ml O2 / 100 ml at pO2 of

760 mmHg[1]

Enables significant oxygen

transport to tissues, particularly

under hyperoxic conditions.

Average Particle Size 0.05 - 0.1 µm

Submicron size allows for

passage through capillaries

and reduces the risk of

embolism. Contributes to a

longer intravascular

persistence.

Viscosity 2.5 - 3.5 mPa·s at 37°C

Similar to that of blood plasma,

ensuring good rheological

properties and minimal impact

on hemodynamics.

Osmolality 280 - 320 mOsm/kg
Isotonic with blood, preventing

osmotic stress on blood cells.

pH 7.2 - 7.4
Compatible with physiological

pH.

Density ~1.05 g/cm³
Slightly higher than blood

plasma.

Experimental Protocols in Preclinical and Clinical
Studies
The efficacy and safety of Perftoran have been evaluated in numerous preclinical and clinical

studies. Below are detailed methodologies for key experiments that have been instrumental in

understanding its therapeutic potential.

Preclinical Model: Hemorrhagic Shock in Rats
This model is crucial for assessing the ability of a blood substitute to restore oxygen-carrying

capacity and improve survival after massive blood loss.
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Experimental Workflow for Hemorrhagic Shock Study

Animal Preparation

Hemorrhage Induction

Resuscitation

Monitoring and Data Collection

Male Wistar Rats (250-300g)
Anesthetize (e.g., isoflurane)

Catheterize femoral artery and vein

Withdraw 40-50% of total blood volume via arterial catheter
Maintain Mean Arterial Pressure (MAP) at 30-40 mmHg

Stabilization Period

Infuse Perftoran (e.g., 20 ml/kg) or control (e.g., saline, shed blood)
Administer over a defined period (e.g., 30 min)

Shock Period (e.g., 60 min)

Continuously monitor MAP, heart rate, and respiratory rate
Collect arterial blood samples for blood gas analysis (pO2, pCO2, pH, lactate)

Measure survival rates over 24-48 hours

Post-resuscitation

Click to download full resolution via product page

Caption: Workflow for a preclinical hemorrhagic shock model in rats.

Detailed Methodology:

Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). The

femoral artery and vein are catheterized for blood pressure monitoring, blood withdrawal,

and fluid infusion.
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Hemorrhage Induction: A volume of blood corresponding to 40-50% of the total estimated

blood volume is withdrawn via the arterial catheter over a period of 15-20 minutes to achieve

and maintain a state of severe hemorrhagic shock, characterized by a mean arterial

pressure (MAP) of 30-40 mmHg.

Resuscitation: Following a shock period of approximately 60 minutes, animals are

resuscitated with either Perftoran (e.g., at a dose of 20 ml/kg), an equivalent volume of

saline, or the shed autologous blood. The infusion is typically administered over 30 minutes.

Monitoring and Data Collection: Throughout the experiment, physiological parameters

including MAP, heart rate, and respiratory rate are continuously monitored. Arterial blood

samples are collected at baseline, during shock, and at various time points post-resuscitation

for the analysis of blood gases (PaO2, PaCO2), pH, and lactate levels. Survival rates are

monitored for 24 to 48 hours post-resuscitation.

Preclinical Model: Ischemia-Reperfusion Injury in a Rat
Intestinal Model
This model is used to evaluate the protective effects of Perftoran against the cellular damage

that occurs when blood flow is restored to ischemic tissue.

Experimental Workflow for Ischemia-Reperfusion Injury Study
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Surgical Preparation

Induction of Ischemia

Treatment

Reperfusion and Observation

Anesthetize rat
Laparotomy to expose superior mesenteric artery (SMA)

Occlude SMA with a microvascular clamp for a defined period (e.g., 60 min)

Administer Perftoran (e.g., 5 ml/kg, IV) or saline prior to reperfusion

Remove clamp to allow reperfusion
Observe intestinal microcirculation via intravital microscopy

Collect tissue samples for histological analysis

Click to download full resolution via product page

Caption: Workflow for a rat intestinal ischemia-reperfusion injury model.

Detailed Methodology:

Surgical Preparation: Rats are anesthetized, and a midline laparotomy is performed to

expose the superior mesenteric artery (SMA).

Induction of Ischemia: The SMA is occluded with a microvascular clamp for a predetermined

period, typically 60 minutes, to induce intestinal ischemia.

Treatment: Just before the end of the ischemic period, animals in the treatment group

receive an intravenous infusion of Perftoran (e.g., 5 ml/kg), while the control group receives

saline.
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Reperfusion and Observation: The microvascular clamp is removed to allow reperfusion of

the intestine. The intestinal microcirculation is observed using intravital microscopy to assess

parameters such as red blood cell velocity, vessel diameter, and leukocyte-endothelial

interactions. At the end of the experiment, intestinal tissue samples are collected for

histological examination to assess the degree of mucosal injury.[2][3]

Clinical Trial: Use in Cardiac Surgery
Clinical trials have investigated the efficacy of Perftoran in reducing the need for allogeneic

blood transfusions during cardiac surgery.

Experimental Workflow for Cardiac Surgery Clinical Trial

Patient Enrollment

Randomization

Intervention

Outcome Measurement

Recruit patients scheduled for elective cardiac surgery
Obtain informed consent

Randomly assign patients to Perftoran group or control group

Perftoran group receives Perftoran infusion during cardiopulmonary bypass
Control group receives standard of care

Primary outcome: units of allogeneic blood transfused
Secondary outcomes: hemoglobin levels, duration of mechanical ventilation, length of ICU stay, adverse events

Click to download full resolution via product page

Caption: Workflow for a randomized clinical trial of Perftoran in cardiac surgery.
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Detailed Methodology:

Patient Enrollment: Patients scheduled for elective cardiac surgery requiring

cardiopulmonary bypass are recruited for the study after obtaining informed consent.

Randomization: Patients are randomly assigned to either the Perftoran group or a control

group.

Intervention: In the Perftoran group, the emulsion is added to the cardiopulmonary bypass

circuit or administered intravenously during the procedure. The control group receives the

standard of care, which may include crystalloid or colloid solutions.

Outcome Measurement: The primary outcome is typically the number of units of allogeneic

red blood cells transfused during and after the surgery. Secondary outcomes include

postoperative hemoglobin levels, duration of mechanical ventilation, length of stay in the

intensive care unit (ICU), and the incidence of adverse events.[1]

Signaling Pathways and Mechanism of Action
While the primary mechanism of action of Perftoran is the physical transport of dissolved

oxygen, evidence suggests that it may also exert biological effects through the modulation of

various signaling pathways. The precise molecular mechanisms are still under investigation,

and much of the current understanding is based on studies of perfluorocarbons in general.

Hypothesized Signaling Pathways Influenced by Perfluorocarbons
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Caption: Hypothesized signaling pathways modulated by perfluorocarbons.

Potential Mechanisms of Action:

Modulation of Inflammatory Pathways: Studies on various perfluorocarbons have suggested

an anti-inflammatory effect. This may be mediated, in part, by the inhibition of the NF-κB

(Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] NF-

κB is a key transcription factor that regulates the expression of numerous pro-inflammatory

cytokines, such as TNF-α and IL-6. By suppressing NF-κB activation, PFCs may reduce the

inflammatory response associated with conditions like ischemia-reperfusion injury and acute

respiratory distress syndrome. Some evidence also points to the modulation of the MAPK
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(Mitogen-Activated Protein Kinase) pathway, which is involved in cellular stress responses

and inflammation.[4][5]

Endothelial Protection and Nitric Oxide (NO) Signaling: The small particle size of Perftoran
allows for improved microcirculatory flow, which can increase shear stress on endothelial

cells. This mechanical stimulus is a known activator of endothelial nitric oxide synthase

(eNOS).[6][7][8][9] The resulting increase in nitric oxide (NO) production can lead to

vasodilation, improved blood flow, and cytoprotective effects on the endothelium. This

mechanism is particularly relevant in the context of ischemia-reperfusion injury, where

endothelial dysfunction is a key pathological feature.

It is important to note that while these pathways provide a plausible framework for the observed

biological effects of perfluorocarbons, further research is needed to specifically elucidate the

signaling cascades directly modulated by Perftoran.

Conclusion and Future Directions
Perftoran represents a significant achievement in the field of blood substitutes, with a long

history of clinical use and a well-characterized safety and efficacy profile in specific indications.

Its development has provided valuable insights into the potential of perfluorocarbon emulsions

as oxygen therapeutics.

Future research should focus on several key areas:

Elucidation of Molecular Mechanisms: A deeper understanding of the specific signaling

pathways modulated by Perftoran is crucial for optimizing its therapeutic use and identifying

new applications.

Next-Generation Formulations: Further improvements in emulsion stability, oxygen-carrying

capacity, and biocompatibility could lead to the development of even more effective PFC-

based blood substitutes.

Novel Therapeutic Indications: The anti-inflammatory and endothelial-protective properties of

Perftoran suggest its potential utility in a broader range of conditions beyond its current

indications, such as in the treatment of stroke, sepsis, and organ preservation for

transplantation.
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The continued study of Perftoran and other perfluorocarbon-based oxygen carriers holds the

promise of addressing critical unmet needs in transfusion medicine and critical care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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